N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of multiple functional groups, including pyridine, pyrazine, benzothiadiazole, and sulfonamide, contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Compounds with similar structures have been found to exhibit significant biological activities, suggesting that this compound may also have notable effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazine Ring: Starting with a suitable pyridine derivative, the pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as 1,2-diketones or α-haloketones.
Benzothiadiazole Synthesis: The benzothiadiazole moiety can be synthesized via condensation reactions involving ortho-diamines and sulfonyl chlorides.
Coupling Reactions: The final step involves coupling the pyrazine and benzothiadiazole units through a sulfonamide linkage. This can be achieved using reagents like sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and benzothiadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-carboxamide
- N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-methylsulfonamide
Uniqueness
Compared to similar compounds, N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific combination of functional groups. The presence of both sulfonamide and benzothiadiazole moieties provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S2/c23-26(24,14-3-1-2-12-16(14)22-25-21-12)20-10-13-15(19-9-8-18-13)11-4-6-17-7-5-11/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNZXWNDVOXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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